molecular formula C17H24N2O5S B1598289 N-CBZ-MET-GLY ETHYL ESTER CAS No. 27482-82-2

N-CBZ-MET-GLY ETHYL ESTER

Cat. No.: B1598289
CAS No.: 27482-82-2
M. Wt: 368.4 g/mol
InChI Key: VQPZFTIBRWWHOT-UHFFFAOYSA-N
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Description

N-CBZ-MET-GLY ETHYL ESTER is an organic compound with the molecular formula C17H24N2O5S It is a complex molecule that contains various functional groups, including an ester, amide, and thioether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CBZ-MET-GLY ETHYL ESTER involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 4-methylsulfanyl-2-aminobutanoic acid with phenylmethoxycarbonyl chloride to form the corresponding amide.

    Esterification: The amide is then reacted with ethyl chloroacetate in the presence of a base such as triethylamine to form the ester linkage.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-CBZ-MET-GLY ETHYL ESTER can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-CBZ-MET-GLY ETHYL ESTER has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-CBZ-MET-GLY ETHYL ESTER involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, leading to inhibition or activation of their functions. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid: A closely related compound with similar functional groups.

    2-Methoxy-4-(methylsulfanyl)benzoic acid: An intermediate in the synthesis of cardiotonic drugs.

Uniqueness

N-CBZ-MET-GLY ETHYL ESTER is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-3-23-15(20)11-18-16(21)14(9-10-25-2)19-17(22)24-12-13-7-5-4-6-8-13/h4-8,14H,3,9-12H2,1-2H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPZFTIBRWWHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(CCSC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401034
Record name Z-Met-Gly ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27482-82-2
Record name Z-Met-Gly ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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